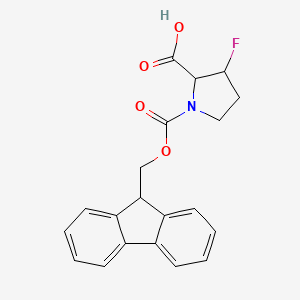

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid

Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is primarily employed in medicinal chemistry and materials science for constructing fluorinated peptidomimetics or chiral building blocks.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c21-17-9-10-22(18(17)19(23)24)20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCGUMRVNINJMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C1F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Fmoc Protection:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used.

Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling.

Major Products Formed

Substitution Reactions: Products include substituted pyrrolidine derivatives.

Deprotection Reactions: The major product is the free amino acid or peptide.

Coupling Reactions: The major products are peptides or peptide derivatives.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, such as peptide bond formation. The fluorine atom may also influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparisons :

Structural and Electronic Effects: The 3-fluoropyrrolidine in the target compound introduces strong electronegativity, which may increase acidity of the carboxylic acid group (pKa ~2-3) compared to non-fluorinated analogs (pKa ~4-5) . This property is critical for pH-dependent solubility and reactivity.

Thermal and Physical Properties :

- The piperazine derivative () has a high boiling point (569.5°C) and density (1.295 g/cm³), suggesting strong intermolecular interactions due to its rigid Fmoc-piperazine-acetic acid framework.

- Data gaps exist for the target compound’s melting point, solubility, and partition coefficient (logP), limiting direct comparisons.

Biological and Synthetic Utility :

- The oxadiazole-containing analog () exhibits enhanced electronic properties for targeting kinase active sites, whereas the fluorine in the target compound may improve binding specificity in fluorophilic enzyme pockets.

- Piperazine derivatives () are favored in linker chemistry due to their conformational flexibility, unlike the constrained pyrrolidine ring.

Safety and Handling: Most Fmoc-protected compounds (e.g., ) are non-hazardous but require precautions against dust inhalation and skin contact.

Research Findings and Data Gaps

- Stereochemical Analysis : Fluorine’s electronegativity influences crystallographic behavior. Software like SHELXL () and ORTEP-III () are critical for resolving chiral centers in fluorinated pyrrolidines, though enantiomer polarity estimation requires caution to avoid false chirality assignments ().

- Safety Profiles: While analogs like 2-[4-(Fmoc)piperazin-1-yl]acetic acid are classified as non-hazardous in transport (), the target compound’s fluorine substituent necessitates further ecotoxicological studies (e.g., biodegradability, bioaccumulation) .

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid (Fmoc-3-F-Pyrrolidine-2-carboxylic acid) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interactions with enzymes, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C21H21FNO4

- Molecular Weight : 351.40 g/mol

- CAS Number : 1279669-61-2

The biological activity of Fmoc-3-F-Pyrrolidine-2-carboxylic acid is attributed to its structural characteristics, particularly the fluorinated pyrrolidine ring and the fluorenylmethoxycarbonyl protecting group. These features enhance its stability and reactivity, making it a valuable candidate for drug development.

Enzyme Interactions

Research indicates that this compound interacts with various biological targets, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. It has been identified as a substrate for P-glycoprotein, suggesting implications for drug absorption and distribution. Additionally, its potential as an inhibitor of specific enzymes positions it as a candidate for further pharmacological studies.

Biological Activity Overview

The compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that Fmoc-3-F-Pyrrolidine-2-carboxylic acid may exhibit anticancer properties, although specific studies are required to confirm these effects.

- Anti-inflammatory Effects : The compound's structural features indicate potential anti-inflammatory activity, which could be explored in future research.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Fmoc-3-F-Pyrrolidine-2-carboxylic acid, a comparison with structurally similar compounds is useful.

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (R)-Fmoc-Pyrrolidine-3-carboxylic acid | 193693-65-1 | Chiral center at pyrrolidine ring |

| Boc-Pyrrolidine-2-carboxylic acid | 1442464-25-8 | Contains a tert-butoxycarbonyl (Boc) protecting group |

| Fmoc-Pyrrolidine-2-carboxylic acid | 167275-47-0 | Fluorenylmethoxycarbonyl protecting group |

The fluorination in Fmoc-3-F-Pyrrolidine enhances its biological profile compared to non-fluorinated analogs, making it particularly interesting for medicinal applications.

Case Studies

Several studies have investigated the biological activity of fluorinated amino acids and their derivatives:

- Study on Cytochrome P450 Interaction : A study demonstrated that fluorinated amino acids can significantly alter the metabolism of drugs by interacting with cytochrome P450 enzymes. This interaction suggests that Fmoc-3-F-Pyrrolidine could influence the pharmacokinetics of co-administered drugs.

- Potential Anticancer Activity : In vitro studies have indicated that derivatives of fluorinated pyrrolidines may inhibit cancer cell proliferation. Further research is needed to establish the efficacy of Fmoc-3-F-Pyrrolidine specifically against various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.